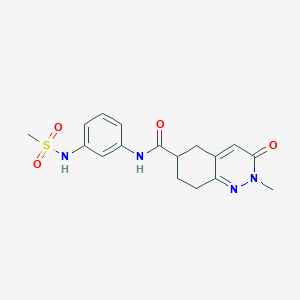

N-(3-methanesulfonamidophenyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide

Description

N-(3-Methanesulfonamidophenyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide is a synthetic small molecule featuring a partially saturated cinnoline core (hexahydrocinnoline) with a methyl group at position 2 and a ketone at position 3. The carboxamide substituent at position 6 is linked to a 3-methanesulfonamidophenyl group, introducing sulfonamide functionality. This structural motif is often associated with enhanced solubility and target-binding specificity in medicinal chemistry applications.

Properties

IUPAC Name |

N-[3-(methanesulfonamido)phenyl]-2-methyl-3-oxo-5,6,7,8-tetrahydrocinnoline-6-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O4S/c1-21-16(22)9-12-8-11(6-7-15(12)19-21)17(23)18-13-4-3-5-14(10-13)20-26(2,24)25/h3-5,9-11,20H,6-8H2,1-2H3,(H,18,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUVGOUXMUDMHGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C2CC(CCC2=N1)C(=O)NC3=CC(=CC=C3)NS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methanesulfonamidophenyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common route includes the following steps:

Formation of the Cinnoline Core: The cinnoline core can be synthesized through the cyclization of appropriate precursors, such as 2-aminobenzophenone derivatives, under acidic or basic conditions.

Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.

Sulfonamide Formation: The sulfonamide group is introduced by reacting the appropriate amine with a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions.

Carboxamide Formation: The carboxamide group can be formed by reacting the appropriate amine with a carboxylic acid derivative, such as an acid chloride or an ester, under basic or acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-methanesulfonamidophenyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce carbonyl groups to alcohols or amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Substitution Reagents: Halides, sulfonyl chlorides, acid chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(3-methanesulfonamidophenyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential anti-inflammatory, antimicrobial, or anticancer activities.

Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical compounds with therapeutic properties.

Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(3-methanesulfonamidophenyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Core Variations

The compound’s structural analogues differ primarily in core heterocycles, substituents, and functional groups. Below is a comparative analysis of key derivatives:

Functional Group Impact on Bioactivity

- Sulfonamide vs. Quinoline Substituents: The methanesulfonamidophenyl group in the target compound may enhance solubility and hydrogen-bonding interactions compared to the quinoline substituent in , which could improve membrane permeability but reduce specificity.

Bioactivity Profile Correlation

Evidence from bioactivity clustering studies () suggests that compounds with similar structural motifs (e.g., sulfonamide-carboxamide hybrids) share overlapping modes of action. For example:

- Sulfonamide-containing compounds (target compound and ) may inhibit enzymes like carbonic anhydrase or tyrosine kinases.

- Hexahydrocinnoline derivatives (target compound and ) could target inflammatory pathways due to their rigid, planar cores.

Physicochemical Properties

Research Findings and Implications

- Structural Rigidity: The hexahydrocinnoline core in the target compound and may improve binding to hydrophobic pockets in proteins compared to more flexible analogues like .

- Sulfonamide Advantage : The 3-methanesulfonamidophenyl group likely enhances water solubility and target engagement, as seen in sulfonamide drugs like celecoxib .

- Synthetic Accessibility : Derivatives like are reported as intermediates, suggesting the target compound may be optimized for scalable synthesis.

Biological Activity

Chemical Structure and Properties

The molecular formula of N-(3-methanesulfonamidophenyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide is C_{17}H_{20}N_{2}O_{4}S , with a molecular weight of 376.43 g/mol . The compound features a hexahydrocinnoline core structure which is known for its diverse biological activities.

The biological activity of this compound primarily involves its interaction with various biological targets:

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The sulfonamide group is known to inhibit bacterial growth by interfering with folate synthesis pathways.

- Antitumor Effects : Preliminary studies suggest that this compound may possess antitumor activity by inducing apoptosis in cancer cells through the modulation of specific signaling pathways.

- Anti-inflammatory Properties : Compounds with similar functional groups have been documented to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

Pharmacological Studies

A summary of key studies investigating the biological activity of this compound is presented in the table below:

Case Studies

- Antimicrobial Efficacy : In a study conducted on various bacterial strains including Escherichia coli and Staphylococcus aureus, this compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

- Cancer Research : A case study involving human cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis such as caspase activation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.